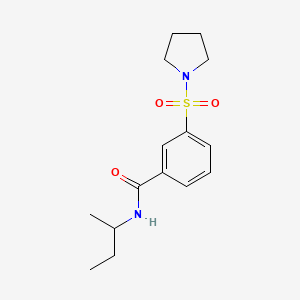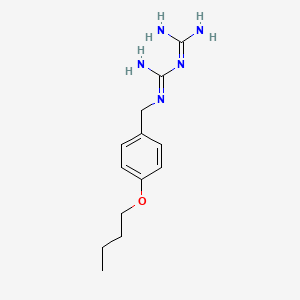
N-(sec-butyl)-3-(1-pyrrolidinylsulfonyl)benzamide
Descripción general
Descripción
N-(sec-butyl)-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as BMS-204352, is a chemical compound that belongs to the class of sulfonamide-based drugs. It has been extensively studied for its potential use in treating various medical conditions due to its unique mechanism of action.
Mecanismo De Acción
BMS-204352 works by inhibiting the activity of a protein called soluble epoxide hydrolase (sEH). This protein is involved in the metabolism of fatty acids, and its inhibition leads to the accumulation of certain fatty acid metabolites that have beneficial effects on the cardiovascular and renal systems.
Biochemical and Physiological Effects:
BMS-204352 has been shown to have several biochemical and physiological effects, including the reduction of inflammation, improvement of endothelial function, and the prevention of oxidative stress. These effects are believed to be due to the accumulation of fatty acid metabolites resulting from the inhibition of sEH.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BMS-204352 in lab experiments is its specificity for sEH inhibition, which allows for the isolation of its effects on the cardiovascular and renal systems. However, one limitation is the potential for off-target effects on other enzymes that may lead to unwanted side effects.
Direcciones Futuras
There are several future directions for the study of BMS-204352, including its potential use in the treatment of other medical conditions such as diabetes and cancer. Additionally, further research is needed to determine the optimal dosage and administration of BMS-204352 for its use in humans. Finally, the development of more potent and selective sEH inhibitors may lead to the development of more effective therapies for cardiovascular and renal diseases.
Aplicaciones Científicas De Investigación
BMS-204352 has been studied for its potential use in treating various medical conditions such as hypertension, heart failure, and kidney disease. It has been found to be effective in reducing blood pressure and improving kidney function in animal models.
Propiedades
IUPAC Name |
N-butan-2-yl-3-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-3-12(2)16-15(18)13-7-6-8-14(11-13)21(19,20)17-9-4-5-10-17/h6-8,11-12H,3-5,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUCZFNAQTRULJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(butan-2-yl)-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 3-{[3-(isobutyrylamino)phenyl]amino}-3-oxopropanoate](/img/structure/B4767443.png)
![N-(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B4767449.png)
![S-[4-(5-chloro-2,3-dimethoxybenzylidene)-5-oxo-4,5-dihydro-1,3-thiazol-2-yl] O-ethyl thiocarbonate](/img/structure/B4767457.png)

![N-[1-(4-morpholinylcarbonyl)-2-(2-thienyl)vinyl]-2-furamide](/img/structure/B4767484.png)

![2,4-dimethyl-3-phenyl-8,9,10,11-tetrahydro-7H-benzo[c]furo[2,3-f]chromen-7-one](/img/structure/B4767505.png)
![N-(3,4-dimethylphenyl)-2-{[(3-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4767507.png)
![3-(2-phenylethyl)-2-{[4-(1-pyrrolidinylcarbonyl)phenyl]imino}-1,3-thiazolidin-4-one](/img/structure/B4767509.png)
![N-[1-[(butylamino)carbonyl]-2-(2-furyl)vinyl]-2-methoxybenzamide](/img/structure/B4767528.png)
![N-2,1,3-benzoxadiazol-4-yl-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B4767532.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-ethylbenzyl)piperazine](/img/structure/B4767536.png)
![N-(3,4-dichlorophenyl)-N'-[2-(difluoromethoxy)-4-methylphenyl]thiourea](/img/structure/B4767541.png)
![3-{3-[(1,3-benzodioxol-5-ylmethyl)amino]-2-cyano-3-oxo-1-propen-1-yl}phenyl 2-chlorobenzoate](/img/structure/B4767545.png)